molecular formula C81H142N26O22 B585008 Emap-II-derived peptide CAS No. 155029-52-0

Emap-II-derived peptide

Cat. No.: B585008
CAS No.: 155029-52-0
M. Wt: 1832.187
InChI Key: IBUKYFHKFHPYMT-JJRSMFPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emap-II-derived peptide, also known as Endothelial Monocyte-Activating Polypeptide II, is a tumor-derived cytokine that plays a significant role in various biological processes. It is known for its pro-inflammatory, pro-apoptotic, and anti-angiogenic properties. This peptide is involved in the regulation of endothelial cells, monocytes, and neutrophils, and has been studied for its potential in cancer therapy due to its ability to inhibit angiogenesis and induce apoptosis in tumor cells .

Scientific Research Applications

Emap-II-derived peptide has a wide range of scientific research applications:

Mechanism of Action

EMAP-II causes a dose-dependent inhibition of proliferation and apoptosis in Jurkat T cells and mitogen-activated peripheral blood mononuclear cells . Coculture with DLD-1 colorectal cancer cells or media conditioned by these cells induces apoptosis in Jurkat cells, which is partially reversed by antibodies against EMAP-II . EMAP-II causes NOS-dependent pulmonary artery vasodilation .

Safety and Hazards

For detailed safety and hazards information, please refer to the Safety Data Sheets (SDS) of EMAP-II-derived peptide .

Future Directions

Therapeutic peptides have made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This has helped to overcome the inherent drawbacks of peptides and has allowed the continued advancement of this field . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to be valuable and challenging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emap-II-derived peptide is typically synthesized using recombinant DNA technology. The gene encoding the peptide is cloned into an expression vector, which is then introduced into a host cell, commonly Escherichia coli. The host cells are cultured under specific conditions to express the peptide, which is subsequently purified using techniques such as affinity chromatography and lyophilization .

Industrial Production Methods: For industrial-scale production, the recombinant this compound is produced in bioreactors. The process involves the fermentation of genetically modified Escherichia coli cells, followed by cell lysis and purification of the peptide. The purified peptide is then formulated into a lyophilized powder for storage and distribution .

Chemical Reactions Analysis

Types of Reactions: Emap-II-derived peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the peptide’s stability, activity, and interactions with other molecules.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are used to study the oxidative stability of the peptide.

    Reduction: Reducing agents such as dithiothreitol (DTT) are employed to investigate the peptide’s disulfide bond formation and reduction.

    Substitution: Various chemical groups can be introduced into the peptide structure using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound. These derivatives are analyzed to understand the peptide’s functional properties and potential modifications .

Comparison with Similar Compounds

Emap-II-derived peptide is unique compared to other similar compounds due to its dual role in promoting apoptosis and inhibiting angiogenesis. Similar compounds include:

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUKYFHKFHPYMT-JJRSMFPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H142N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1832.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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